Enhanced Lipophilicity and PK-relevant Properties Compared to Non-Hydroxylated Analog
The presence of a 4-hydroxyl group in 2-Butoxy-3-chloropyridin-4-OL fundamentally alters its lipophilicity and hydrogen-bonding capacity compared to its direct precursor, 2-Butoxy-3-chloropyridine. The target compound is both a hydrogen bond donor and acceptor, increasing topological polar surface area (TPSA) and reducing LogP, which are critical parameters for molecular recognition and bioavailability. Calculated LogP for 2-Butoxy-3-chloropyridin-4-OL is predicted to be 2.1, compared to a predicted LogP of 3.0 for 2-Butoxy-3-chloropyridine . This difference in lipophilicity (ΔLogP = 0.9) is substantial and dictates different separation behavior and biological compartmentalization .
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP = 2.1 |
| Comparator Or Baseline | 2-Butoxy-3-chloropyridine (CAS 100707-68-4): Predicted LogP = 3.0 |
| Quantified Difference | ΔLogP = -0.9 (predicted) |
| Conditions | In silico prediction based on ACD/Labs model; structural comparison. |
Why This Matters
This 0.9 LogP difference indicates significantly higher aqueous solubility and lower membrane permeability for the target compound, making it the preferred choice when a more polar intermediate or a compound with reduced bioaccumulation potential is required in medicinal or agrochemical campaigns.
